3,5-Dichloro-4-(difluoromethoxy)benzoic acid
Overview
Description
3,5-Dichloro-4-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4Cl2F2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring
Scientific Research Applications
3,5-Dichloro-4-(difluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Bulk Chlorination: Using large-scale chlorination reactors to introduce chlorine atoms efficiently.
Controlled Substitution:
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)benzoic acid: Lacks the chlorine atoms present in 3,5-Dichloro-4-(difluoromethoxy)benzoic acid.
3,5-Dichlorobenzoic acid: Lacks the difluoromethoxy group.
Uniqueness
This compound is unique due to the combination of chlorine and difluoromethoxy groups, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dichloro-4-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)2-5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKXFVPPMNYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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